molecular formula C18H20O3 B5579030 3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5579030
M. Wt: 284.3 g/mol
InChI Key: DQZZPCDUJTUOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is 284.14124450 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of 2-Methylallyl Alkenes

This compound can be used in the synthesis of 2-methylallyl alkenes through cross-coupling reactions . The process involves the reaction of 2-methyl-2-propen-1-ol with various boronic acids . This method has been found to be efficient and environmentally friendly .

Production of Aromatic 2-Methylallyl Derivatives

The compound can also be used to produce aromatic 2-methylallyl derivatives . This is achieved through cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids . However, it’s worth noting that deboronation or isomerization side reactions may occur for several boronic acids .

Inhibitor of Phosphodiesterase 2 (PDE2)

Alkoxylated 6H-benzo[c]chromen-6-one derivatives, which can be synthesized from this compound, have been evaluated as potential PDE2 inhibitors . One of the derivatives was found to have optimal inhibitory potential .

Synthesis of Bioactive Compounds

The compound can be used in the synthesis of potentially bioactive compounds . This is particularly useful in the pharmaceutical industry where new drugs are constantly being developed .

Environmental Research

Given its role in environmentally friendly reactions, this compound could be used in environmental research to develop greener chemical processes .

Educational Purposes

Due to its involvement in various chemical reactions, this compound can be used for educational purposes in teaching organic chemistry, particularly in demonstrating cross-coupling reactions .

properties

IUPAC Name

3-methyl-1-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-11(2)10-20-15-8-12(3)9-16-17(15)13-6-4-5-7-14(13)18(19)21-16/h8-9H,1,4-7,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZZPCDUJTUOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.